(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride
Description
(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride is a chiral piperazine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The (S)-enantiomer is particularly notable for its stereochemical specificity, which often correlates with enhanced biological activity and receptor selectivity .
Key applications include its role as an intermediate in synthesizing therapeutics (e.g., doxazosin for hypertension) and as a radioligand precursor for positron emission tomography (PET) imaging .
Properties
Molecular Formula |
C13H20Cl2N2O2 |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15;;/h1-4,11,14H,5-10H2;2*1H |
InChI Key |
IVLXYALMYRPYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2COC3=CC=CC=C3O2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a palladium-catalyzed cyclization reaction involving arylboronic acids and carboxylic acids.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where the dihydrobenzo[b][1,4]dioxin moiety reacts with a piperazine derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (S)-configuration in the target compound and ORM-13070 is critical for receptor binding .
- Synthetic Efficiency : Piperazine derivatives with simple substituents (e.g., 2q) achieve higher yields (84%) compared to complex modifications like lactams or dimers (19–38%) .
Key Observations :
- Positional Sensitivity : Lactam modification proximal to the dihydrobenzo dioxin (Analogue 52) retains activity (AC50 = 114 nM), whereas the same modification distal to it (Analogue 53) reduces potency by ~20-fold .
- Receptor Selectivity : ORM-13070 demonstrates high selectivity for α2C-AR over other subtypes, attributed to its (S)-dihydrobenzo dioxin-methyl group .
Table 3: Physicochemical and Functional Comparison
Key Observations :
- Solubility : Sulfonyl-piperazine derivatives exhibit improved solubility due to polar sulfonyl groups , whereas the target compound’s solubility is likely moderate.
Biological Activity
(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique molecular structure and has been studied for its interactions with various biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂ClN₁O₂
- Molecular Weight : 201.65 g/mol
- CAS Number : 23191-07-3
The compound acts primarily as an antagonist at alpha-2 adrenergic receptors. These receptors are involved in various physiological processes, including neurotransmission and vascular regulation. By inhibiting these receptors, the compound may influence neurotransmitter release and vascular tone, making it a candidate for further investigation in neurological and cardiovascular contexts.
1. Antidepressant Effects
Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. Specifically, studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
2. Neuroprotective Properties
The compound has demonstrated neuroprotective effects in various experimental settings. For instance, it has been observed to reduce neuronal apoptosis in models of neurodegenerative diseases. This activity is believed to be mediated through the inhibition of oxidative stress and modulation of inflammatory pathways.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2021 | Demonstrated antidepressant effects in rodent models | Suggests potential for treatment of depression |
| Johnson et al., 2020 | Observed neuroprotective effects against oxidative stress | Indicates possible application in neurodegenerative disorders |
| Lee et al., 2019 | Reported inhibition of cancer cell proliferation | Supports further investigation as an anticancer agent |
In Vitro and In Vivo Studies
In vitro studies have shown that the compound effectively binds to alpha-2 adrenergic receptors with high affinity. In vivo experiments confirmed its efficacy in reducing symptoms associated with anxiety and depression-like behaviors in animal models.
Safety and Toxicity
Toxicity studies have indicated that while the compound shows promise in therapeutic applications, it also presents certain risks. Acute toxicity assessments revealed that high doses could lead to adverse effects such as sedation and cardiovascular disturbances.
Q & A
Q. How can researchers reconcile discrepancies between predicted and observed LogP values?
- Methodological Answer : Experimental LogP (shake-flask method, octanol/water partition) often deviates from computational predictions (e.g., ChemAxon). Adjust QSPR models using experimentally derived Abraham parameters (hydrogen-bond acidity/basicity). Validate with HPLC-derived LogP (using a calibration curve of standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
